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molecular formula C8H9N3O3 B8689736 2-Amino-N-methyl-3-nitrobenzamide CAS No. 61063-12-5

2-Amino-N-methyl-3-nitrobenzamide

Cat. No. B8689736
M. Wt: 195.18 g/mol
InChI Key: GJDJNLKPKHOBSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07141587B2

Procedure details

2-Amino-3-nitro-benzoic acid (1.8 g, 9.9 mmol) and methylamine hydrochloride (1.33 g, 19.8 mmol), were stirred in dry CH2Cl2 (30 ml)/DMF (5 mL) at 0° C. EDC (2.83 g, 14.8 mmol) and DIEA (4.92 mL, 27.7 mmol) were added, and the solution stirred 3 h while warming to r.t. The reaction was concentrated in vacuo and purified by silica gel chromatography (8% MeOH/CHCl3) to give 1.42 g (74%) of 2-amino-N-methyl-3-nitro-benzamide as a yellow solid. 1H NMR (300 MHz, DMSO-d6) δ 8.58 (br s, 1H), 8.23 (br s, 2H), 8.15 (dd, 1H, J=8.1, 1.8 Hz), 7.82 (dd, 1H, J=8.1, 1.8 Hz), 6.68 (t, 1H, J=8.1 Hz), 2.76 (d, 3H, J=4.5 Hz).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.83 g
Type
reactant
Reaction Step Two
Name
Quantity
4.92 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].Cl.CN.C(Cl)CCl.C[CH2:22][N:23](C(C)C)C(C)C>C(Cl)Cl.CN(C=O)C>[NH2:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH:23][CH3:22])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1[N+](=O)[O-]
Name
Quantity
1.33 g
Type
reactant
Smiles
Cl.CN
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.83 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
4.92 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution stirred 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (8% MeOH/CHCl3)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=C(C(=O)NC)C=CC=C1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.42 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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